molecular formula C21H28F3NO5S B14805698 (4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate

(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate

Cat. No.: B14805698
M. Wt: 463.5 g/mol
InChI Key: QKLFECDAYXXULS-UHFFFAOYSA-N
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Description

(4-((tert-Butoxycarbonyl)amino)bicyclo[222]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate is a complex organic compound with a unique structure It consists of a bicyclo[222]octane core, which is a rigid and symmetrical structure, making it an interesting subject for various chemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate typically involves the following steps :

    Starting Materials: tert-butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate and 4-(trifluoromethyl)benzene-1-sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst at room temperature.

    Procedure: The mixture is stirred overnight, and the reaction progress is monitored using LC/MS. The product is then purified using aqueous workup followed by ISCO purification with ethyl acetate/hexane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethylbenzenesulfonate group can be substituted with nucleophiles.

    Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common nucleophiles such as amines, thiols, or alkoxides can be used. Typical conditions include the use of polar aprotic solvents like DMSO or DMF.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are commonly used.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Deprotection Reactions: The major product is the free amine derivative of the bicyclo[2.2.2]octane core.

Scientific Research Applications

(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through its functional groups. The Boc group can be removed to expose the amine, which can then form covalent or non-covalent interactions with the target. The trifluoromethylbenzenesulfonate moiety can also participate in various binding interactions due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate
  • 4-(trifluoromethyl)benzene-1-sulfonyl chloride

Uniqueness

(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate is unique due to its combination of a rigid bicyclo[2.2.2]octane core, a Boc protecting group, and a trifluoromethylbenzenesulfonate moiety. This combination imparts specific reactivity and stability, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C21H28F3NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]methyl 4-(trifluoromethyl)benzenesulfonate

InChI

InChI=1S/C21H28F3NO5S/c1-18(2,3)30-17(26)25-20-11-8-19(9-12-20,10-13-20)14-29-31(27,28)16-6-4-15(5-7-16)21(22,23)24/h4-7H,8-14H2,1-3H3,(H,25,26)

InChI Key

QKLFECDAYXXULS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)COS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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